molecular formula C21H23N3O2 B7720922 N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7720922
M. Wt: 349.4 g/mol
InChI Key: MGYWOIRFMCUDDH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a synthetic compound that belongs to the class of oxadiazoles and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to scavenge free radicals and protect cells from oxidative damage. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB). These effects are believed to be responsible for the anti-inflammatory and antioxidant properties of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to scavenge free radicals and protect cells from oxidative damage. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively non-toxic, making it suitable for use in cell culture and animal experiments. However, N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its limited solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another area of interest is the use of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a fluorescent probe for the detection of metal ions and other analytes. Additionally, the synthesis of novel materials using N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a building block is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step reaction process and has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. There are several future directions for the research on N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including the development of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide-based drugs, the use of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a fluorescent probe, and the synthesis of novel materials.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step reaction process. The synthesis starts with the reaction of 2,4-dimethylbenzoyl chloride with p-toluidine to obtain 2,4-dimethyl-N-(p-tolyl)aniline. This intermediate is then reacted with chloroacetyl chloride to obtain N-(2,4-dimethylphenyl)-2-chloroacetamide. The final step involves the reaction of N-(2,4-dimethylphenyl)-2-chloroacetamide with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine to obtain N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of N-(2,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be improved by recrystallization.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-7-10-17(11-8-14)21-23-20(26-24-21)6-4-5-19(25)22-18-12-9-15(2)13-16(18)3/h7-13H,4-6H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWOIRFMCUDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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